molecular formula C16H25NO2S B5652532 (3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol

(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol

Cat. No. B5652532
M. Wt: 295.4 g/mol
InChI Key: ZXSZGLQMMGBXKJ-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multicomponent reactions (MCRs) and the use of organocatalysts to enhance reaction efficiency and selectivity. For molecules similar to the one , recent advances include the synthesis of heterocyclic compounds via palladium-catalyzed direct C–H arylation reactions with aryl halides or pseudohalides or aryliodonium salts, which are crucial for constructing biologically active compounds and substances that are privileged structural motifs in organic materials (Rossi et al., 2014). Additionally, the use of magnetic nanocatalysts has been explored for the synthesis of biologically active heterocycles, indicating a trend towards more sustainable and efficient synthesis methods (Wahula & Katkar, 2023).

properties

IUPAC Name

(3R,4R)-3-methyl-4-(oxan-4-yl)-1-(thiophen-2-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-13-11-17(12-15-3-2-10-20-15)7-6-16(13,18)14-4-8-19-9-5-14/h2-3,10,13-14,18H,4-9,11-12H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSZGLQMMGBXKJ-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol

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